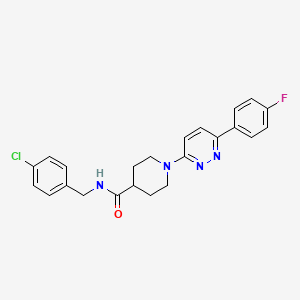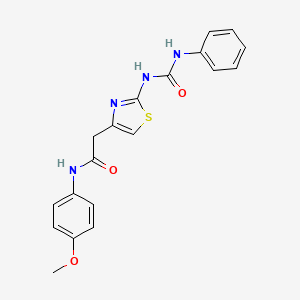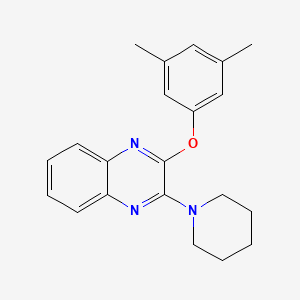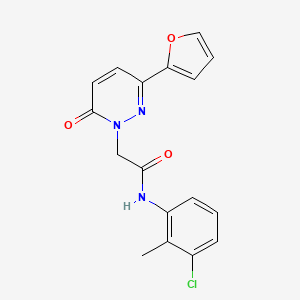![molecular formula C17H15N5O B11279962 4-[(1-Ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]phenol](/img/structure/B11279962.png)
4-[(1-Ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)PHENOL is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The structure of this compound features a triazoloquinoxaline core fused with a phenol group, which contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 4-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)PHENOL typically involves multiple steps. One common synthetic route starts with the preparation of the triazoloquinoxaline core. This can be achieved by reacting o-phenylenediamine with oxalic acid to form quinoxaline-2,3-dione, which is then treated with thionyl chloride to yield 2,3-dichloroquinoxaline .
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The triazoloquinoxaline core can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)PHENOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its anticancer properties are being explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)PHENOL involves its interaction with various molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, such as the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth . The compound’s ability to intercalate DNA also contributes to its anticancer activity by disrupting DNA replication and transcription .
Comparison with Similar Compounds
4-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)PHENOL can be compared with other triazoloquinoxaline derivatives, such as:
1-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline: Similar structure but different substituents, leading to variations in biological activity.
4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline: Known for its antimicrobial properties.
1-Phenyl-[1,2,4]triazolo[4,3-a]quinoxaline: Exhibits potent anticancer activity.
The uniqueness of 4-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)PHENOL lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H15N5O |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
4-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]phenol |
InChI |
InChI=1S/C17H15N5O/c1-2-15-20-21-17-16(18-11-7-9-12(23)10-8-11)19-13-5-3-4-6-14(13)22(15)17/h3-10,23H,2H2,1H3,(H,18,19) |
InChI Key |
WLWXMTKIVRYMEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2NC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B11279894.png)

![2-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethoxy)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11279911.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11279920.png)


![5-amino-N-(3-fluoro-4-methylphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11279940.png)
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11279957.png)

![N-cyclopentyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B11279970.png)
![(2-methoxyphenyl)[7-(4-methylphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B11279971.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B11279973.png)

